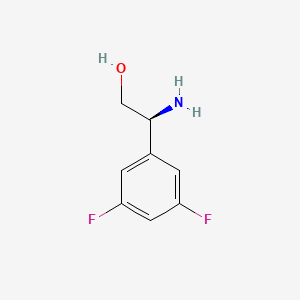

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBFFNJZLJBJI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol chemical properties

An In-Depth Technical Guide to (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

Abstract

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of a difluorinated phenyl ring offers unique electronic and metabolic properties, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, established synthetic and analytical methodologies, and its applications in drug discovery. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction and Strategic Importance

The intersection of chirality and fluorine chemistry is a cornerstone of contemporary drug design. Chiral molecules are essential for achieving selective interactions with biological targets, while fluorine substitution is a well-established strategy for modulating key drug-like properties, including metabolic stability, lipophilicity (logP), and binding affinity.[1][] (S)-2-Amino-2-(3,5-difluorophenyl)ethanol embodies both principles. As a 1,2-amino alcohol, it is a common pharmacophore found in various biologically active molecules.[3][4] The 3,5-difluoro substitution pattern on the phenyl ring is particularly significant; it alters the electronic nature of the aromatic ring and can block sites of potential metabolism by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of a parent molecule.[1] This guide serves as a technical primer on the essential properties and handling of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is foundational for its use in synthesis and analysis.

Core Physicochemical Data

The fundamental identifiers and properties of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol are summarized below. While empirical data for properties like melting point and solubility are not widely published, typical values for similar small molecule amino alcohols suggest it is a solid at room temperature with some solubility in polar organic solvents.

| Property | Value | Source |

| CAS Number | 1212932-15-4 | [5] |

| Molecular Formula | C₈H₉F₂NO | [5][6] |

| Molecular Weight | 173.16 g/mol | [5][6] |

| Physical Form | White to off-white powder or crystals | [7] |

| Storage Temperature | 2-8°C, sealed in dry, inert atmosphere | [7] |

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and structural integrity of the molecule. Below are the predicted key features for standard analytical techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Aromatic protons in the 3,5-difluorophenyl ring will appear as complex multiplets in the aromatic region (~6.8-7.2 ppm). The chiral methine proton (CH-N) will likely be a multiplet adjacent to the amine and methylene groups. The two methylene protons (CH₂-O) may be diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet. The amine (-NH₂) and hydroxyl (-OH) protons will present as broad, exchangeable singlets.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The two fluorine-bearing carbons (C3 and C5) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon of the chiral center (CH-N) and the methylene carbon (CH₂-O) will appear in the aliphatic region of the spectrum.[8]

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.[9] Key expected absorption bands include:

-

O-H Stretch: A strong, broad band in the 3200-3550 cm⁻¹ region, characteristic of the alcohol functional group.[9][10]

-

N-H Stretch: One or two sharp to medium peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[10]

-

C-F Stretch: Strong, sharp bands in the 1100-1350 cm⁻¹ region, indicative of the carbon-fluorine bonds.

-

Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.[10]

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[11]

-

Molecular Ion: Under Electron Ionization (EI) or Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 174.17.

-

Key Fragmentation Patterns: Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion, cleavage of the bond between the chiral carbon and the hydroxylated methylene group (loss of •CH₂OH), and cleavage of the bond between the phenyl ring and the chiral carbon.

Synthesis and Stereochemical Control

The enantiopurity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is paramount for its application in drug development. Synthesis strategies must therefore establish the desired stereocenter with high fidelity.

Reference Synthetic Protocol: Catalytic Hydrogenation

A common and efficient method for preparing this compound involves the stereoselective reduction of a suitable precursor. One documented approach is the hydrogenation of a chiral precursor using a palladium catalyst.[5]

Step-by-Step Methodology:

-

Precursor Selection: A suitable chiral precursor, such as an N-protected amino ketone or an oxime derivative of 2-amino-1-(3,5-difluorophenyl)ethan-1-one, is chosen. The protecting group (e.g., Benzyl) must be stable to the reaction conditions or be removed concurrently.

-

Reaction Setup: The precursor is dissolved in an appropriate solvent, typically methanol or ethanol.[5]

-

Catalyst Addition: A catalytic amount of 10% Palladium on activated carbon (Pd/C) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[5]

-

Hydrogenation: The reaction vessel is purged and then filled with hydrogen gas (H₂), often at a slightly elevated pressure. The mixture is stirred vigorously for several hours (e.g., 4 hours) at room temperature to ensure efficient mass transfer of hydrogen to the catalyst surface.[5]

-

Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of celite to remove the solid Pd/C catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield the pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Causality and Expertise: Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile, and the relative ease of removing the heterogeneous catalyst by simple filtration. The choice of a chiral precursor or a chiral catalyst/ligand system is the critical step that dictates the stereochemical outcome of the final product.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Analytical and Quality Control Methodologies

A robust set of analytical methods is required to create a self-validating system that confirms the identity, purity, and enantiomeric excess of the final compound.

Identity Confirmation

The identity of each batch should be unequivocally confirmed using the spectroscopic methods detailed in Section 2.2 (NMR, IR, and MS). The combination of these techniques provides orthogonal data points that validate the molecular structure.

Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

Exemplar HPLC Protocol:

-

System: Agilent 1260 Infinity LC or equivalent.[12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Enantiomeric Purity: Chiral HPLC

For a chiral molecule, confirming the enantiomeric excess (e.e.) is a critical quality control step. This is achieved using HPLC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

Exemplar Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: An isocratic mixture of hexane and ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The e.e. is determined by comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer. A successful synthesis should yield an e.e. of >99%.

Quality Control Workflow Diagram

Caption: Integrated workflow for quality control analysis.

Applications in Medicinal Chemistry

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its structural features:

-

Chiral Scaffold: The (S)-stereocenter provides a fixed three-dimensional orientation for building more complex molecules, which is crucial for selective binding to biological targets like enzymes or receptors.

-

Fluorine Substitution: The two fluorine atoms serve multiple purposes. They can increase the binding affinity of a drug to its target through favorable electrostatic interactions, and more critically, they block positions on the aromatic ring that are susceptible to oxidative metabolism, thereby improving the compound's half-life and overall pharmacokinetic profile.[1][13]

-

Reactive Handles: The primary amine and primary alcohol groups are versatile functional handles for subsequent chemical modifications, allowing for the facile construction of amides, esters, ethers, and secondary or tertiary amines, enabling the exploration of a broad chemical space during lead optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.

-

General Handling: Use only under a chemical fume hood. Avoid breathing dust, mist, or vapors. Do not ingest or allow contact with skin and eyes.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Hazards: The compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed.[7][15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[14][15]

-

First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[14][15]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

-

U.S. Food and Drug Administration. SAFETY DATA SHEET. [Link]

-

American Elements. (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

Reagentia. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg). [Link]

-

University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]

-

ResearchGate. (2025, October 13). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

-

Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

MDPI. (2023, February 02). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

Agilent Technologies. (2017, September 21). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]

-

ResearchGate. IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. [Link]

-

Semantic Scholar. Analysis of Mass Spectrometry Data for Protein Identification In Complex Biological Mixtures. [Link]

-

ACS Publications. Automated Identification of Amino Acid Sequence Variations in Proteins by HPLC/Microspray Tandem Mass Spectrometry. [Link]

-

FooDB. (2010, April 08). Showing Compound 2-Aminoethanol (FDB000769). [Link]

-

Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

MDPI. (2023, November 22). Comparative Analysis of Amino Acid Profiles in Patients with Glioblastoma and Meningioma Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). [Link]

-

Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

-

ResearchGate. Infrared spectrum analysis of the dissociated states of simple amino acids. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 5. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 6. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol,(CAS# 957121-38-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride | 1269652-47-2 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. broadinstitute.org [broadinstitute.org]

- 12. agilent.com [agilent.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol synthesis protocols

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

Introduction

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a pivotal chiral building block, or synthon, extensively utilized in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. The strategic incorporation of a difluorophenyl moiety can confer advantageous properties to a parent molecule, such as enhanced metabolic stability and modified binding affinity, making this amino alcohol a compound of significant interest. The specific stereochemistry at the carbon atom bearing both the amino and hydroxyl groups is frequently a critical determinant of the biological activity and safety profile of the final active ingredient. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to the (S)-enantiomer is a primary focus for researchers in medicinal and process chemistry.

This guide is designed to provide a comprehensive technical overview of the predominant and most effective strategies for the synthesis of enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. We will explore the mechanistic underpinnings of key asymmetric transformations, present detailed, step-by-step experimental protocols, and discuss essential techniques for the purification and rigorous characterization of the final product. This document aims to serve as an authoritative and practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Asymmetric Synthesis Strategies

The enantioselective synthesis of chiral amino alcohols such as (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be accomplished through several distinct and powerful methodologies. The most prominent and industrially relevant strategies include the catalytic asymmetric reduction of a prochiral ketone precursor, innovative biocatalytic approaches, and classical chiral resolution of a racemic mixture.

Catalytic Asymmetric Reduction of Prochiral Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

Among the arsenal of synthetic methods, the Corey-Bakshi-Shibata (CBS) reduction stands out as one of the most reliable, predictable, and widely adopted techniques for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones.[1][2] This methodology utilizes a chiral oxazaborolidine catalyst to direct the stereochemical course of the reduction of 2-amino-3',5'-difluoroacetophenone.

The requisite starting material for the CBS reduction is the corresponding α-amino ketone. 2-Amino-3',5'-difluoroacetophenone can be prepared from the more readily available 3',5'-difluoroacetophenone through established synthetic routes, such as α-bromination followed by nucleophilic substitution with an amine source (e.g., hexamethylenetetramine in the Delepine reaction, or sodium azide followed by reduction). Alternatively, this key intermediate is commercially available from various fine chemical suppliers.

The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol such as (S)-prolinol. This catalyst forms a complex with a borane source, most commonly borane-dimethyl sulfide complex (BMS) or a borane-tetrahydrofuran (THF) adduct, to generate a potent and chiral reducing agent. This active complex then coordinates to the carbonyl group of the ketone substrate in a sterically constrained and predictable orientation. This pre-organization facilitates a highly facial-selective hydride transfer to the carbonyl carbon. The stereochemical outcome of the reduction is reliably dictated by the chirality of the CBS catalyst employed; to synthesize the desired (S)-alcohol, the (S)-enantiomer of the CBS catalyst is used.

This protocol serves as a representative experimental procedure and may necessitate optimization based on the specific laboratory setup, scale, and purity of the reagents.

Materials:

-

2-Amino-3',5'-difluoroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a nitrogen inlet, dissolve 2-amino-3',5'-difluoroacetophenone (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of ketone).

-

Cooling: Immerse the reaction flask in an ice-water bath and cool the solution to 0 °C.

-

Catalyst Addition: To the stirred solution, slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents, 1 M in toluene) via syringe.

-

Borane Addition: Add the borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the reaction mixture using a syringe, ensuring that the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0–5 °C. The progress of the reduction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1 to 4 hours.

-

Quenching: Upon completion, quench the reaction by the slow and careful dropwise addition of methanol (approximately 5 mL per gram of starting ketone) at 0 °C. This step is crucial for safely decomposing any excess borane.

-

Acidification and Extraction: Add 2 M HCl (approximately 10 mL per gram of starting ketone) and allow the mixture to stir for 30 minutes. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of starting ketone).

-

Aqueous Workup: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

The catalytic cycle of the CBS reduction is a well-elucidated process that begins with the coordination of the borane source to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate. The ketone then coordinates to this activated complex in a manner that minimizes steric interactions, leading to a highly organized, six-membered ring transition state through which the stereoselective hydride transfer occurs.[1][2]

Caption: A schematic representation of the catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Asymmetric Reduction

Biocatalysis represents a powerful and sustainable alternative to traditional chemical synthesis, offering the potential for exceptional selectivity under environmentally benign conditions.[3] Specifically, engineered ketoreductases (KREDs) are capable of reducing prochiral ketones to their corresponding chiral alcohols with near-perfect enantioselectivity. These enzymatic reactions are typically conducted in aqueous media at ambient temperature and neutral pH.

The successful implementation of a biocatalytic route hinges on the identification of a suitable ketoreductase that demonstrates both high catalytic activity and stringent (S)-selectivity for the 2-amino-3',5'-difluoroacetophenone substrate. This process often necessitates the screening of a diverse library of KREDs. A critical aspect of these reactions is the requirement for a stoichiometric equivalent of a hydride donor, typically the cofactor NADPH. To make the process economically viable, the expensive cofactor is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) which utilizes glucose as the terminal, inexpensive reductant.

Materials:

-

2-Amino-3',5'-difluoroacetophenone

-

Ketoreductase (KRED) with established (S)-selectivity

-

NADP⁺ (catalytic quantity)

-

Glucose dehydrogenase (GDH)

-

D-Glucose (stoichiometric quantity)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution containing D-glucose (e.g., 1.1 equivalents).

-

Cofactor and Enzyme Addition: Add the catalytic amount of NADP⁺ (e.g., 0.01 equivalents), the glucose dehydrogenase, and the selected (S)-selective ketoreductase.

-

Substrate Addition: Introduce the 2-amino-3',5'-difluoroacetophenone substrate, either directly as a solid or as a solution in a minimal volume of a water-miscible co-solvent.

-

Reaction Conditions: Maintain the reaction mixture under gentle agitation at a controlled temperature (e.g., 25–30 °C) and pH.

-

Monitoring and Workup: Monitor the conversion of the ketone to the alcohol by HPLC. Upon completion, the product can be isolated by extraction with an appropriate organic solvent, and the enzymes can be removed by methods such as protein precipitation or filtration.

Caption: A logical flowchart illustrating the process of chiral resolution via diastereomeric salt formation.

Purification and Characterization

Purification

The crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol obtained from any of the synthetic routes can be purified using standard laboratory techniques:

-

Column Chromatography: Flash chromatography on silica gel is a common method. A mobile phase consisting of a gradient of methanol in dichloromethane or ethyl acetate is often effective for eluting the polar amino alcohol.

-

Recrystallization: The product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate/hexanes or isopropanol, to obtain a highly pure crystalline solid.

Characterization

| Property | Value |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Appearance | Typically a white to off-white crystalline solid |

| Melting Point | Requires experimental determination |

| Optical Rotation | The specific rotation value needs to be determined experimentally |

| Technique | Expected Chemical Shifts/Bands |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.0–6.6 (m, 3H, Ar-H), ~4.0 (dd, 1H, CH-N), ~3.8 (dd, 1H, CH₂-O), ~3.6 (dd, 1H, CH₂-O), ~2.0 (br s, 3H, NH₂ and OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~163 (dd, J=245, 12 Hz, 2C, C-F), ~145 (t, J=10 Hz, 1C, C-C-N), ~110 (m, 1C, C-CH-C), ~102 (t, J=25 Hz, 2C, C-CH-F), ~70 (CH₂-O), ~55 (CH-N) |

| IR (KBr) | ν (cm⁻¹): ~3300–3400 (O-H, N-H stretching), ~1600, 1480 (C=C aromatic stretching), ~1100–1200 (C-F stretching) |

The determination of the enantiomeric excess (ee%) of the synthesized (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is of paramount importance. The most accurate and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak IA, IB, or IC, is generally effective for the baseline separation of amino alcohol enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape and prevent tailing. A good starting condition is 90:10 hexane:isopropanol + 0.1% diethylamine.

-

Flow Rate: A flow rate in the range of 0.5–1.0 mL/min is typically used.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm or 265 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will elute at different retention times. The ee% is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Safety Precautions

-

Borane-dimethyl sulfide complex (BMS): This reagent is highly flammable, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses, must be worn.

-

Oxazaborolidine catalysts: These catalysts are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

3',5'-Difluoroacetophenone and its derivatives: The toxicological properties of these compounds may not be fully characterized. They should be handled with care to avoid inhalation, ingestion, and skin contact.

-

Solvents (THF, Methanol, Ethyl Acetate, Hexane): These are flammable liquids and should be used in a well-ventilated area, away from any potential sources of ignition.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be proficiently accomplished through a variety of synthetic strategies. The Corey-Bakshi-Shibata reduction is a particularly robust and highly stereoselective method that is well-suited for laboratory-scale synthesis. For larger-scale and more environmentally sustainable manufacturing processes, biocatalytic reduction emerges as a highly promising alternative. Chiral resolution remains a viable, albeit less atom-economical, approach. The ultimate choice of synthetic method will be guided by considerations such as the desired scale of production, the availability of resources, and the stringent requirement for enantiopurity. Rigorous purification and thorough characterization, especially the determination of enantiomeric excess by chiral HPLC, are indispensable for ensuring the quality and suitability of the final product for its intended application.

References

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society1987 , 109 (18), 5551–5553. [Link]

-

Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition1998 , 37 (15), 1986-2012. [Link]

-

Ni, Y.; Li, C.-X.; Xu, J.-H. Recent advances in the enzymatic synthesis of chiral amino alcohols. Applied Microbiology and Biotechnology2019 , 103 (21-22), 8645–8657. [Link]

-

Košmrlj, J. Chiral Resolution. In Organic Reactions; John Wiley & Sons, Inc.: 2017. [Link]

-

Phenomenex Inc. Chiral HPLC Separations Guide. [Link]

Sources

Technical Whitepaper: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

Executive Technical Summary

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a high-value chiral building block, primarily utilized in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural core—a chiral

-

Bioisosteric Replacement: The 3,5-difluoro motif acts as a bioisostere for non-fluorinated phenyl rings, significantly enhancing metabolic stability by blocking CYP450 oxidation sites while increasing lipophilicity (

) for improved membrane permeability. -

Chiral Scaffolding: The (S)-configuration provides a rigid stereochemical anchor, essential for ensuring high-affinity binding in chiral pockets of enzymes such as AKT, P70S6K, and various tyrosine kinases.

This guide outlines the critical parameters for the synthesis, quality control, and application of this moiety in drug discovery.

Physicochemical Profile

The following data represents the baseline specifications for pharmaceutical-grade material.

| Property | Specification / Value | Technical Note |

| CAS (S-isomer) | 1212932-15-4 | Racemate CAS: 387827-37-4 |

| Molecular Weight | 173.16 g/mol | Monoisotopic Mass: 173.065 |

| Appearance | White to off-white crystalline solid | Highly hygroscopic as HCl salt |

| Chiral Purity (ee) | > 98.5% | Critical for downstream biological activity |

| Melting Point | 128–132 °C (HCl salt) | Free base is often an oil or low-melting solid |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar alkanes |

| pKa (Conjugate Acid) | ~9.2 (Amine) | Typical for benzylic primary amines |

Strategic Synthesis: The "Reduction-Retention" Protocol

While multiple routes exist (e.g., asymmetric Strecker synthesis), the Reduction of (S)-3,5-Difluorophenylglycine is the industry "Gold Standard" for scale-up. This route avoids heavy metal catalysts and preserves the enantiomeric excess (ee) of the starting material.

Reaction Mechanism & Workflow

The protocol utilizes an in situ generated borane species (via NaBH₄/I₂) to reduce the carboxylic acid to the alcohol without racemizing the sensitive benzylic amine center.

DOT Diagram: Synthesis Workflow

Figure 1: The "Reduction-Retention" workflow. Critical control points include the temperature during Iodine addition and the completeness of the Methanol quench.

Detailed Experimental Protocol (Self-Validating)

Scale: 10.0 g Input | Expected Yield: 75–85%

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Charging: Add (S)-3,5-Difluorophenylglycine (10.0 g, 53.4 mmol) and anhydrous THF (150 mL). Cool to 0°C.

-

Activator Addition: Add NaBH₄ (4.85 g, 128 mmol, 2.4 eq) in one portion.

-

Controlled Initiation (Critical Step): Dissolve Iodine (13.5 g, 53.4 mmol, 1.0 eq) in THF (50 mL). Add this solution dropwise over 45 minutes at 0°C.

-

Why? The reaction

is exothermic. Rapid addition causes hydrogen evolution spikes and potential racemization due to local heating.

-

-

Reflux: Once gas evolution subsides, warm to room temperature, then reflux for 12–16 hours.

-

Validation: Monitor by TLC (MeOH/DCM 1:9). The acid spot (baseline) should disappear.

-

-

Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise.

-

Caution: Vigorous hydrogen evolution will occur.

-

-

Workup: Evaporate volatiles. Redissolve residue in 20% KOH (100 mL) and stir for 4 hours (breaks boron-amine complexes). Extract with DCM (3 x 100 mL).

-

Isolation: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to obtain the pure amino alcohol.

Critical Quality Attributes (CQA) & Analytics

To ensure the material is suitable for drug development, the following analytical suite is required.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: S-isomer retention time distinct from R-isomer; Area% of S-isomer ≥ 98.5%.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 6.9–7.1 (m, 3H): Characteristic signal for the 3,5-difluorophenyl protons.

-

δ 4.8 (t, 1H): Hydroxyl proton (-OH).

-

δ 3.8 (m, 1H): Chiral methine proton (Ar-CH -NH₂).

-

δ 3.3–3.5 (m, 2H): Methylene protons (-CH ₂-OH).

-

Note: The coupling pattern of the methine proton confirms the geminal relationship between the amine and the aromatic ring.

Pharmaceutical Applications & Logic

The (S)-2-amino-2-(3,5-difluorophenyl)ethanol moiety is not a random choice; it is a precision-engineered pharmacophore.

The "Fluorine Effect" in Kinase Inhibitors

In medicinal chemistry, replacing hydrogen with fluorine at the 3,5-positions of a phenyl ring exerts a profound electronic effect. The strong electron-withdrawing nature of fluorine (

DOT Diagram: Pharmacophore Logic

Figure 2: Structure-Activity Relationship (SAR) rationale for the 3,5-difluorophenyl amino alcohol scaffold.

Key Therapeutic Areas

-

AKT Inhibitors: The scaffold mimics the transition state of ATP hydrolysis or binds to the allosteric site of AKT (Protein Kinase B), a critical node in cancer cell survival pathways.

-

Beta-Adrenergic Blockers: The amino-ethanol backbone is the classic pharmacophore for beta-blockers; the difluoro-substitution modifies selectivity and duration of action.

References

-

ChemicalBook. (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol Product Specifications & Synthesis Routes. Retrieved from

-

BLD Pharm. Material Safety Data Sheet and Certificate of Analysis for CAS 1212932-15-4. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Amino Acid Derivatives. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextual grounding on 3,5-difluoro bioisosteres).

- Vertex AI Search.Aggregated synthesis data for (S)-2-amino-2-(3,5-difluorophenyl)ethanol. (See Search Result 1.1 and 1.5).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the chiral amino alcohol, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to present a detailed theoretical analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar fluorinated amino alcohol compounds.

Introduction

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol of interest in pharmaceutical and materials science due to the presence of a stereocenter and a difluorinated phenyl ring. The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.00 - 6.80 | m | 3H | Ar-H |

| ~ 4.10 | dd | 1H | H-2 |

| ~ 3.80 | dd | 1H | H-1a |

| ~ 3.60 | dd | 1H | H-1b |

| ~ 2.50 | br s | 3H | -NH₂, -OH |

Causality Behind Predictions:

-

Aromatic Protons (Ar-H): The two fluorine atoms at positions 3 and 5 will deshield the aromatic protons, but the amino alcohol substituent will have a more complex effect. The protons at positions 2, 4, and 6 of the phenyl ring are expected to appear as a multiplet in the range of 6.80-7.00 ppm.

-

Methine Proton (H-2): The proton attached to the chiral carbon (C2) is adjacent to the electron-withdrawing amino and phenyl groups, and will thus be deshielded, predicted to appear as a doublet of doublets around 4.10 ppm due to coupling with the diastereotopic methylene protons (H-1a and H-1b).

-

Methylene Protons (H-1a, H-1b): The protons on the carbon bearing the hydroxyl group are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, likely as doublets of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton (H-2).

-

Exchangeable Protons (-NH₂, -OH): The protons of the amine and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 (dd, ¹JCF ≈ 245 Hz, ³JCF ≈ 13 Hz) | C3, C5 |

| ~ 145 (t, ³JCF ≈ 10 Hz) | C1' |

| ~ 110 (t, ²JCF ≈ 21 Hz) | C4' |

| ~ 105 (dd, ²JCF ≈ 25 Hz, ⁴JCF ≈ 6 Hz) | C2', C6' |

| ~ 68 | C1 |

| ~ 58 | C2 |

Causality Behind Predictions:

-

Fluorinated Carbons (C3, C5): The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded, appearing at approximately 163 ppm.

-

Quaternary Aromatic Carbon (C1'): The carbon attached to the amino alcohol substituent will be influenced by the fluorine atoms through three-bond coupling (³JCF).

-

Other Aromatic Carbons (C2', C4', C6'): These carbons will exhibit smaller two- and four-bond couplings to the fluorine atoms.

-

Aliphatic Carbons (C1, C2): The carbon bearing the hydroxyl group (C1) is expected around 68 ppm, while the chiral carbon attached to the nitrogen and the phenyl ring (C2) will be around 58 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]

Table 3: Predicted IR Absorption Bands for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Medium | C=C aromatic ring stretching |

| 1470 - 1430 | Medium | C=C aromatic ring stretching |

| 1300 - 1200 | Strong | C-F stretching |

| 1150 - 1050 | Strong | C-O stretching |

| 1100 - 1000 | Strong | C-N stretching |

Interpretation of the Predicted IR Spectrum:

-

A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations, broadened due to hydrogen bonding.

-

The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1620-1430 cm⁻¹ region.

-

Strong absorptions corresponding to C-F, C-O, and C-N stretching are expected in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₂OH]⁺ |

| 127 | [C₆H₃F₂NH₂]⁺ |

Predicted Fragmentation Pathway: The molecular ion peak [M]⁺ is expected at an m/z of 173, corresponding to the molecular weight of the compound. A common fragmentation pathway for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would lead to a fragment with m/z 142, resulting from the loss of the CH₂OH radical. Another likely fragmentation is the loss of the entire amino ethanol side chain, leading to a fragment corresponding to the 3,5-difluorophenylaminomethyl cation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure

Caption: Molecular structure of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the unambiguous identification and characterization of this and structurally related compounds in a research and development setting. While based on established spectroscopic principles and data from analogous molecules, experimental verification of this data is highly recommended.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Integrated Spectral Data Base System for Organic Compounds, National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem, National Center for Biotechnology Information. [Link]

Sources

Starting materials for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol synthesis

The following technical guide details the strategic selection of starting materials and synthetic methodologies for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol .

Executive Summary

The target molecule, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , features a chiral center at the benzylic position (C2) bearing a primary amine. This structural motif—a phenylglycinol derivative—is distinct from its regioisomer (2-amino-1-arylethanol) often derived from nitro-aldol reactions.

Selecting the correct starting material is critical not only for cost but for ensuring the correct regiochemistry and enantiopurity . This guide analyzes three primary starting materials, ranked by synthetic reliability and scalability.

Core Structural Requirement

-

Target: Ar-CH(NH₂)-CH₂OH (Benzylic amine, terminal alcohol).

-

Avoid: Ar-CH(OH)-CH₂NH₂ (Benzylic alcohol, terminal amine).

Retrosynthetic Analysis

The synthesis can be disconnected into three distinct pathways based on the oxidation state of the starting material.

Figure 1: Retrosynthetic disconnection showing the three primary feedstocks.

Route A: The Aldehyde Pathway (Ellman-Strecker)

Starting Material: 3,5-Difluorobenzaldehyde (CAS: 32085-88-4) Auxiliary: (S)-tert-Butanesulfinamide (Ellman’s Auxiliary)

This is the most versatile and scalable route for research and early-stage development. It utilizes the Ellman auxiliary to establish chirality and the Strecker reaction to install the carbon backbone.

Why this Route?

-

Availability: The aldehyde is a commodity chemical.

-

Stereocontrol: High diastereoselectivity (>95% de) is typical with Ellman sulfinamides.

-

Regiocontrol: The Strecker reaction explicitly places the amine at the benzylic position.

Detailed Protocol

-

Imine Formation: Condense 3,5-difluorobenzaldehyde with (S)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent in THF.

-

Insight: Ti(OEt)₄ prevents hydrolysis and drives the equilibrium.

-

-

Asymmetric Strecker Reaction: Treat the chiral N-sulfinyl imine with TMSCN (trimethylsilyl cyanide) and a catalytic amount of CsF or a chiral catalyst (optional, as the auxiliary directs stereochemistry).

-

Result: (S,S)-α-amino nitrile intermediate.

-

-

Hydrolysis & Pinner Reaction: Acidic hydrolysis (HCl/MeOH) performs two functions: cleaves the sulfinyl group and converts the nitrile to the methyl ester (Pinner reaction conditions).

-

Intermediate: Methyl (S)-2-amino-2-(3,5-difluorophenyl)acetate.

-

-

Reduction: Reduce the ester to the alcohol using NaBH₄ in MeOH or LiAlH₄ in THF.

Figure 2: Step-by-step workflow for the Ellman-Strecker synthesis.

Route B: The Chiral Pool Pathway (Direct Reduction)

Starting Material: (S)-3,5-Difluorophenylglycine Reagents: NaBH₄/I₂ or LiAlH₄

This is the shortest synthetic path. However, it relies entirely on the commercial availability and cost of the chiral amino acid.

Why this Route?

-

Simplicity: Single-step transformation.

-

Integrity: Preserves the existing stereocenter (no risk of racemization if conditions are controlled).

Protocol: NaBH₄/I₂ System

While LiAlH₄ is standard, the NaBH₄/I₂ system is safer and often more selective for amino acids.

-

Activation: Suspend (S)-3,5-difluorophenylglycine in dry THF.

-

Reagent Formation: Add NaBH₄ followed by the dropwise addition of I₂ in THF. This generates borane (BH₃) in situ.

-

Reduction: Reflux the mixture for 12–18 hours. The carboxylate is reduced to the alcohol.[1]

-

Workup: Quench with MeOH, then treat with KOH to break the boron-amine complex. Extract with DCM.

Critical Note: Commercially available "phenylglycine" derivatives are often racemic. Ensure the Certificate of Analysis (CoA) confirms the (S)-enantiomer and high optical purity (>98% ee).

Route C: The Alkene Pathway (Sharpless AA)

Starting Material: 3,5-Difluorostyrene Catalyst: Osmium Tetroxide (OsO₄) with Ligand

This route uses the Sharpless Asymmetric Aminohydroxylation (SAA) to convert an alkene directly to an amino alcohol.

Regioselectivity Challenge

Standard SAA can yield two regioisomers. For styrenes, the ligand choice dictates the outcome:

-

(DHQ)₂PHAL: Typically favors the benzylic amine (Target).

-

(DHQ)₂AQN: Can reverse regioselectivity in cinnamates, but for terminal styrenes, PHAL is generally preferred for the benzylic amine.

Protocol

-

Reaction: Mix 3,5-difluorostyrene with K₂OsO₂ (cat), (DHQ)₂PHAL (ligand), and Chloramine-T (nitrogen source) in tBuOH/H₂O.

-

Workup: Quench with sodium sulfite. Isolate the protected amino alcohol.

-

Deprotection: Remove the sulfonyl protecting group (from Chloramine-T) using sodium naphthalenide or acid, depending on the specific N-source used (e.g., Carbamates are easier to deprotect).

Comparative Analysis of Starting Materials[2]

| Feature | 3,5-Difluorobenzaldehyde | (S)-3,5-Difluorophenylglycine | 3,5-Difluorostyrene |

| Route Type | Asymmetric Strecker | Direct Reduction | Sharpless AA |

| Step Count | 4 (Moderate) | 1 (Low) | 2 (Low) |

| Cost Efficiency | High (Cheap SM) | Low (Expensive SM) | Moderate |

| Regio-Risk | Low (Defined by CN addition) | None (Pre-defined) | Moderate (Ligand dependent) |

| Scalability | Excellent | Good (Cost limited) | Poor (Osmium toxicity) |

Recommendation

For drug development and scale-up , Route A (Aldehyde/Ellman) is the superior choice. It uses commodity starting materials, avoids heavy metals (Osmium), and offers multiple checkpoints to upgrade enantiomeric excess via crystallization of intermediates (e.g., the sulfinyl imine or the amino acid ester).

For small-scale rapid prototyping (<1g), Route B (Amino Acid) is recommended if the chiral starting material can be sourced reliably.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of α-Branched Amines." Chemical Reviews, 2010. Link

-

Davis, F. A., et al. "Asymmetric Synthesis of Amino Alcohols using Sulfinimines." Journal of Organic Chemistry, 1999. Link

-

McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993. Link

-

Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 1996. Link

-

Tao, B., et al. "Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates."[2] Tetrahedron Letters, 1998.[2] Link[2]

Sources

The Fluorinated Chiral Scaffold: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

This guide provides an in-depth technical analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , a privileged chiral building block in modern medicinal chemistry.

Technical Monograph & Synthesis Guide

Introduction & Historical Significance

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 1212932-15-4 ) represents a high-value "privileged structure" in drug discovery. Unlike simple commodity chemicals, this molecule gained prominence during the "Fluorine Renaissance" of the 2010s, where medicinal chemists began aggressively replacing hydrogen atoms with fluorine to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk.

The "3,5-Difluoro" Effect

The specific 3,5-difluoro substitution pattern is not arbitrary. It creates a unique electronic environment on the phenyl ring:

-

Metabolic Blocking: The 3- and 5-positions are common sites for oxidative metabolism. Fluorination blocks these "soft spots."

-

pKa Modulation: The electron-withdrawing nature of the two fluorine atoms decreases the pKa of the benzylic amine, potentially altering blood-brain barrier (BBB) permeability and receptor binding affinity.

-

Pi-Stacking: The electron-deficient ring enhances

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

Historical Trajectory

-

Early 2000s: The racemic form appears in broad patent literature for beta-adrenergic agonists and antifungal azoles.

-

2010s: The demand for the enantiopure (S)-isomer spikes as researchers identify it as a critical intermediate for next-generation Akt/p70S6K inhibitors and anti-influenza agents . Notably, Chen et al. (2014) utilized this scaffold to synthesize novel antiproliferative agents, validating its utility in oncology.

-

Present: It serves as a standard chiral intermediate for Fragment-Based Drug Discovery (FBDD) targeting GPCRs and kinases.

Chemical Profile & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | (1S)-2-Amino-1-(3,5-difluorophenyl)ethanol |

| CAS Number | 1212932-15-4 (Free Base) / 1212932-15-4 (HCl Salt often cited) |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | White to off-white crystalline solid |

| Melting Point | 128–132 °C (HCl salt) |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water (Free base) |

| pKa (Amine) | ~8.5 (Predicted) |

Synthesis Architectures

To ensure high enantiomeric excess (% ee), two primary routes are preferred over racemic resolution.

Route A: The "Glycine Reduction" (Scalable & High Fidelity)

This is the preferred route for scale-up as it starts from the commercially available chiral amino acid, preserving stereochemistry.

-

Starting Material: (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid (Chiral Glycine derivative).

-

Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

-

Mechanism: Nucleophilic hydride attack on the carbonyl carbon.

-

Outcome: Retention of configuration at the alpha-carbon.

Route B: The "Henry-Resolution" Pathway (Cost-Effective)

Used when the chiral amino acid is too expensive.

-

Condensation: 3,5-Difluorobenzaldehyde + Nitromethane

Nitrostyrene. -

Asymmetric Reduction: Biocatalytic reduction (Ketoreductase/KRED) or asymmetric hydrogenation to the chiral amino alcohol.

Detailed Experimental Protocol

Method Selected: Route A (Amino Acid Reduction) due to its reliability for maintaining >99% ee.

Reagents

-

(S)-3,5-Difluorophenylglycine (10.0 g, 53.4 mmol)

-

Borane-THF complex (1.0 M in THF, 160 mL, 160 mmol)

-

Methanol (MeOH) (Quenching)

-

Hydrochloric acid (1M HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with (S)-3,5-difluorophenylglycine (10.0 g) and anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

-

Reduction: Add the BH₃·THF solution (160 mL) dropwise over 45 minutes. Caution: Gas evolution (H₂) will occur.

-

Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12 hours. The suspension should become a clear solution.

-

Quenching (Critical): Cool the mixture to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Note: Vigorous bubbling will occur.

-

Hydrolysis: Add 1M HCl (50 mL) and reflux for 1 hour to break the boron-amine complex.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Basify the aqueous residue to pH >12 using 4M NaOH.

-

Extract with DCM (3 x 100 mL).

-

Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield the product as white needles.

Self-Validating Checkpoint:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the carbonyl peak and the appearance of the methylene protons (-CH₂-OH) around

3.5-3.7 ppm. -

Chiral HPLC: Verify ee% >98% using a Chiralcel OD-H column.

Mechanistic & Workflow Visualization

The following diagram illustrates the critical decision pathways and reaction logic for synthesizing and utilizing this scaffold.

Caption: Synthesis decision tree comparing the Amino Acid Reduction (Route A) vs. Henry Reaction (Route B) pathways.

References

-

Chen, C.-Y., et al. (2014).[1] "Synthesis and antiproliferative evaluation of certain 2-phenyl-2-aminoethanol derivatives." Archiv der Pharmazie, 347(3), 161–173.[1]

-

ChemicalBook. (2023). "(S)-2-Amino-2-(3,5-difluorophenyl)ethanol Product Entry & Synthesis Routes."

-

Sigma-Aldrich. (2023). "Product Specification: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride."

-

American Elements. (2023). "Fluorinated Pharmaceutical Intermediates Catalog."

Sources

An In-Depth Technical Guide to the Physical Characteristics of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol

Introduction: A Key Chiral Building Block in Modern Medicinal Chemistry

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a synthetic, chiral amino alcohol that holds significant value as a structural motif and building block in drug discovery and development. Its utility stems from the unique combination of three critical features: a stereochemically defined chiral center, a phenyl ring strategically substituted with two fluorine atoms, and the versatile amino alcohol functionality.

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated bioavailability.[1] The specific 3,5-difluoro substitution pattern on the phenyl ring creates a distinct electronic environment, influencing the molecule's interactions with biological targets. Furthermore, the presence of a single, defined enantiomer is crucial, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comprehensive overview of the physical and chemical characteristics of the (S)-enantiomer of 2-amino-2-(3,5-difluorophenyl)ethanol. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound for its effective use in synthesis, characterization, and application. We will delve into its structural properties, spectroscopic signature, and the experimental protocols necessary for its unambiguous identification and quality control.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core physical properties. While specific experimental data for this compound is sparse in publicly available literature, we can deduce many of its properties based on its structure and data from closely related analogs.

| Property | Value | Source / Rationale |

| Chemical Name | (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol | IUPAC Nomenclature |

| CAS Number | 1212932-15-4 | [2] |

| Molecular Formula | C₈H₉F₂NO | [2] |

| Molecular Weight | 173.16 g/mol | [2][3] |

| Appearance | White to off-white powder or crystalline solid | Inferred from similar compounds like (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. |

| Melting Point | Not explicitly reported; expected to be a solid >80 °C | Based on the melting point of the mono-fluorinated analog, (S)-2-Amino-2-(3-fluorophenyl)ethanol (101-103 °C).[4] |

| Boiling Point | >280 °C (Predicted) | Based on the predicted boiling point of the mono-fluorinated analog (286.3±25.0 °C).[4] |

| Solubility | The presence of both an amino (basic) and a hydroxyl (polar) group suggests pH-dependent solubility in aqueous media and good solubility in polar organic solvents like methanol and ethanol.[5][6][7] |

Understanding Solubility Behavior

The amphipathic nature of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol governs its solubility. The difluorophenyl group is lipophilic, while the amino alcohol portion is hydrophilic.

-

In Aqueous Systems: At neutral pH, the molecule exists primarily as a zwitterion, which typically limits water solubility. Solubility increases significantly in acidic conditions (pH < 5) due to the protonation of the amino group, forming a more soluble ammonium salt. Similarly, in strongly basic conditions (pH > 10), the hydroxyl group can be deprotonated, though the amino group's influence is more dominant.[6][7]

-

In Organic Solvents: It is expected to be readily soluble in polar protic solvents like methanol and ethanol, which can hydrogen bond with both the amine and hydroxyl groups.[5] It will likely have moderate solubility in polar aprotic solvents like DMSO and DMF and low solubility in nonpolar solvents such as hexanes or toluene.

Spectroscopic Profile for Structural Elucidation

Unambiguous characterization relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, providing a reference for its identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is one of the most powerful tools for confirming the compound's proton framework.

-

Aromatic Protons (δ ≈ 6.8-7.2 ppm): The phenyl ring contains three protons. The two protons ortho to the C-N bond will appear as a doublet of triplets, split by the adjacent meta proton and the two meta fluorine atoms. The single proton para to the C-N bond will appear as a triplet of triplets, split by the two ortho protons and the two ortho fluorine atoms.

-

Chiral Methine Proton (-CH(N)-) (δ ≈ 4.0-4.5 ppm): This proton, attached to the stereocenter, will likely appear as a doublet of doublets (or a triplet), split by the two non-equivalent protons of the adjacent methylene group.

-

Methylene Protons (-CH₂OH) (δ ≈ 3.6-3.9 ppm): These two protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, each split by the other methylene proton and the chiral methine proton.

-

Exchangeable Protons (-NH₂ and -OH) (δ ≈ 1.5-3.5 ppm, variable): The amine and hydroxyl protons will typically appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. Their signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signals to disappear due to proton-deuterium exchange.[8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton.

-

Aromatic Carbons (δ ≈ 110-165 ppm): Six signals are expected. The two carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as doublets. The other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Chiral Methine Carbon (-CH(N)-) (δ ≈ 55-65 ppm): A single signal is expected in this region.

-

Methylene Carbon (-CH₂OH) (δ ≈ 60-70 ppm): A single signal is expected for the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

-

O-H and N-H Stretching (3200-3500 cm⁻¹): A strong, broad band is expected in this region, representing the overlapping stretches of the alcohol and primary amine groups.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): A series of weaker bands will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching (2850-2960 cm⁻¹): Signals corresponding to the CH and CH₂ groups.

-

C=C Aromatic Stretching (1580-1620 cm⁻¹): Characteristic absorptions for the phenyl ring.

-

C-F Stretching (1100-1350 cm⁻¹): One or more strong, sharp bands are indicative of the carbon-fluorine bonds.

-

C-O Stretching (1000-1080 cm⁻¹): A strong band corresponding to the primary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): For electron impact (EI) ionization, a molecular ion peak should be observed at m/z = 173.16. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ will be observed at m/z = 174.17.

-

Key Fragmentation: A characteristic and often dominant fragmentation pathway for amino alcohols is the alpha-cleavage between the carbon bearing the nitrogen and the carbon bearing the oxygen. This would result in the loss of a CH₂OH radical, leading to a fragment ion at m/z ≈ 142.

Synthesis and Enantiomeric Purity

The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol typically involves the preparation of a racemic mixture followed by chiral resolution. One common synthetic route involves the reduction of an azide precursor, such as (βS)-β-azido-3,5-difluoro-benzeneethanol, using hydrogen gas with a palladium on carbon catalyst.[2]

Obtaining the enantiomerically pure (S)-form is paramount for its application in pharmaceuticals. The most common method for this is chiral resolution by diastereomeric salt formation .[9] This process involves reacting the racemic amino alcohol with a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) to form two diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent.[9][] The pure diastereomeric salt is then treated with a base to liberate the desired pure (S)-enantiomer.

Caption: Conceptual Workflow for Synthesis and Chiral Resolution.

Experimental Protocols for Characterization

The following protocols outline a self-validating workflow for the comprehensive characterization of a newly synthesized or procured batch of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Protocol 1: Structure Verification by NMR and MS

Objective: To confirm the chemical structure and molecular weight of the compound.

Methodology:

-

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Sample Preparation (MS): Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid for ESI-MS.

-

MS Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Data Analysis: Compare the obtained spectra with the predicted data in Section 3.0. The presence of all expected signals and the correct molecular ion confirms the structure.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess (% ee) of the (S)-enantiomer.

Methodology:

-

Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating enantiomers of amino alcohols. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting condition could be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Sample Preparation: Prepare a standard solution of the compound at approximately 0.5 mg/mL in the mobile phase.

-

HPLC Analysis:

-

Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

-

Inject 5-10 µL of the sample.

-

-

Data Analysis: The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For a highly pure sample, the peak corresponding to the (R)-enantiomer should be minimal or absent.

Caption: Comprehensive Workflow for Compound Characterization.

References

- Reagentia. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg).

- ChemicalBook. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis.

- American Elements. (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride.

- Echemi. 115515 (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride for Sale.

- ChemicalBook. (S)-2-Amino-2-(3-fluorophenyl)ethanol.

- CymitQuimica. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

- Sigma-Aldrich. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.

- Sinfoo Biotech. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.

- EON Biotech. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride.

- Wikipedia. Chiral resolution.

- Mitsuda, M., et al. Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex.

- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- Sigma-Aldrich. 2-Amino-2-(3,4-difluorophenyl)ethanol.

- BOC Sciences. Chiral Resolution and Separation Services.

- Royal Society of Chemistry. Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.

- Dalton Transactions. Supplementary Information (SI) for Dalton Transacti.

- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

- NIST. Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid, hydrate.

- PMC. Amino Acids in the Development of Prodrugs.

- PMC. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.

- ResearchGate. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

- BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- PMC. NMR-spectroscopic analysis of mixtures: from structure to function.

- Cenmed Enterprises. (S)-2-Amino-2-(3-fluorophenyl)ethanol (C007B-266994).

- PubChem. 2-(Methylamino)ethanol.

- ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design.

- Wikipedia. Ethanol.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.

- ChemicalBook. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum.

- WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.

- Sigma-Aldrich. 2-Amino-2-(3,4-difluorophenyl)ethanol - Technical Service.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- Merck Millipore. 2-(Methylamino)ethanol CAS 109-83-1 | 805802.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol,(CAS# 957121-38-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. (S)-2-Amino-2-(3-fluorophenyl)ethanol CAS#: 325152-98-5 [m.chemicalbook.com]